N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18412974
InChI: InChI=1S/C8H14N4O/c1-10-8(12-6-9)11-5-7-3-2-4-13-7/h7H,2-5H2,1H3,(H2,10,11,12)
SMILES:
Molecular Formula: C8H14N4O
Molecular Weight: 182.22 g/mol

N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine

CAS No.:

Cat. No.: VC18412974

Molecular Formula: C8H14N4O

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine -

Specification

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
IUPAC Name 1-cyano-2-methyl-3-(oxolan-2-ylmethyl)guanidine
Standard InChI InChI=1S/C8H14N4O/c1-10-8(12-6-9)11-5-7-3-2-4-13-7/h7H,2-5H2,1H3,(H2,10,11,12)
Standard InChI Key LNHAKIFYOPLTHG-UHFFFAOYSA-N
Canonical SMILES CN=C(NCC1CCCO1)NC#N

Introduction

Chemical Identity and Structural Features

N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine belongs to the guanidine class, distinguished by its trifunctional substituents. The IUPAC name, 1-cyano-2-methyl-3-(oxolan-2-ylmethyl)guanidine, reflects its core structure:

  • A cyano group (-C≡N) at the N-terminus, enhancing electrophilicity and hydrogen-bonding potential.

  • A tetrahydrofuran-2-ylmethyl group, introducing chirality and hydrophobicity from the oxolane ring.

  • A methylguanidine moiety, contributing to basicity and metal-coordination capabilities.

The compound’s canonical SMILES notation, CN=C(NCC1CCCO1)NC#N, and InChIKey LNHAKIFYOPLTHG-UHFFFAOYSA-N, provide unambiguous identifiers for computational modeling and database curation. Its three-dimensional conformation features a planar guanidine core with the THF ring adopting an envelope conformation, optimizing steric interactions.

PropertyValue
Molecular FormulaC₈H₁₄N₄O
Molecular Weight182.22 g/mol
IUPAC Name1-cyano-2-methyl-3-(oxolan-2-ylmethyl)guanidine
SMILESCN=C(NCC1CCCO1)NC#N
InChIKeyLNHAKIFYOPLTHG-UHFFFAOYSA-N

Synthesis and Optimization

The synthesis of N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine typically involves a multistep protocol:

  • Aldehyde Preparation: Tetrahydrofuran-2-carbaldehyde is generated via oxidation of tetrahydrofurfuryl alcohol or reduction of furan derivatives.

  • Condensation Reaction: The aldehyde reacts with N-methylguanidine in the presence of a cyanating agent (e.g., cyanamide) under inert conditions. A nucleophilic addition-elimination mechanism facilitates the formation of the guanidine backbone, with the THF group introduced via alkylation .

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the product, yielding >85% purity in optimized batches.

Critical parameters include temperature control (20–40°C), pH modulation (neutral to slightly basic), and solvent selection (polar aprotic solvents like DMF) . Side reactions, such as over-alkylation or cyano group hydrolysis, are mitigated by stoichiometric precision and anhydrous conditions.

Physicochemical Properties

The compound’s properties are influenced by its hybrid polar-apolar structure:

  • Solubility: Moderately soluble in water (≈15 mg/mL at 25°C) due to the guanidine’s hydrophilicity, with enhanced solubility in THF (≈120 mg/mL) and DMSO.

  • Stability: Stable under ambient conditions but susceptible to photodegradation; storage at -20°C in amber vials is recommended.

  • Acidity/Basicity: The guanidine group confers strong basicity (pKa ≈ 12.5), while the cyano group remains inert under physiological pH .

Spectroscopic data include:

  • IR: ν(C≡N) at 2240 cm⁻¹, ν(N-H) at 3350 cm⁻¹.

  • NMR (D₂O): δ 3.85–3.70 (m, THF protons), δ 3.10 (s, N-CH₃), δ 2.95 (t, CH₂-S).

Applications in Research and Industry

Drug Discovery

The compound serves as a precursor for histamine H₂ receptor antagonists and kinase inhibitors. Its THF group improves pharmacokinetic profiles by reducing hepatic clearance .

Materials Science

Functionalization with polymeric matrices (e.g., polyurethanes) enhances thermal stability, with decomposition temperatures exceeding 300°C.

Chemical Biology

Comparative Analysis with Guanidine Derivatives

CompoundMolecular WeightKey FeaturesBiological Activity
N-Cyano-N'-(2-mercaptoethyl)-N''-methylguanidine 158.23 g/molThiol group for redox activityAntioxidant applications
OUP-16 248.28 g/molImidazole-THF hybridAnticancer (in vitro)
N-Cyano-N'-ethyl-N"-guanidine 182.22 g/molEthyl side chainHypertension management

The THF-containing derivative exhibits superior CNS penetration compared to mercaptoethyl analogs , while its larger steric profile may reduce off-target effects relative to simpler guanidines .

Future Directions and Challenges

  • Toxicology Studies: Acute toxicity (LD₅₀) and long-term effects remain uncharacterized.

  • Synthetic Scalability: Transitioning from batch to flow chemistry could improve yield and reduce costs.

  • Target Identification: Proteomic screening (e.g., affinity chromatography) is needed to elucidate molecular targets.

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